molecular formula C13H11NO3 B14859668 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(prop-2-ynyl)acrylamide

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(prop-2-ynyl)acrylamide

Cat. No.: B14859668
M. Wt: 229.23 g/mol
InChI Key: XKDARMWSBOVCRS-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide is a chemical compound with a complex structure that includes a benzodioxole ring and a prop-2-ynylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1,3-benzodioxole with propargyl bromide in the presence of a base to form the prop-2-ynyl derivative. This intermediate is then subjected to a coupling reaction with prop-2-enamide under specific conditions, such as the use of a palladium catalyst and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols .

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide

InChI

InChI=1S/C13H11NO3/c1-2-7-14-13(15)6-4-10-3-5-11-12(8-10)17-9-16-11/h1,3-6,8H,7,9H2,(H,14,15)

InChI Key

XKDARMWSBOVCRS-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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